(1R,5S,6R)-rel-8-Azabicyclo[3.2.1]octan-6-ol hydrochloride
Description
“(1R,5S,6R)-rel-8-Azabicyclo[3.2.1]octan-6-ol hydrochloride” is a bicyclic amine derivative with a hydroxyl group at position 6 and a methyl-substituted nitrogen at position 8 of the azabicyclo[3.2.1]octane scaffold. The stereochemistry (rel-1R,5S,6R configuration) is critical for its physicochemical and pharmacological properties. This compound is typically synthesized as a hydrochloride salt to enhance solubility and stability, making it suitable for pharmaceutical applications, particularly as a building block in drug discovery . Its CAS registry number, 18700-23-7, confirms its identity in chemical databases .
Properties
IUPAC Name |
(1R,5S,6R)-8-azabicyclo[3.2.1]octan-6-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c9-7-4-5-2-1-3-6(7)8-5;/h5-9H,1-4H2;1H/t5-,6+,7-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBKIAGJIMKQZEP-FNCXLRSCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(C(C1)N2)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2C[C@H]([C@H](C1)N2)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1788054-92-1 | |
| Record name | 8-Azabicyclo[3.2.1]octan-6-ol, hydrochloride (1:1), (1R,5S,6R)-rel- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1788054-92-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Stereoselective [3 + 2] Cycloaddition for Core Scaffold Assembly
Oxidopyridinium Ion and Maleimide Synthons
A landmark study by The Journal of Organic Chemistry (2023) demonstrated a novel [3 + 2] cycloaddition strategy to construct the 8-azabicyclo[3.2.1]octane scaffold. The method employs oxidopyridinium ions and maleimides under mild conditions, achieving yields of 72–89% with broad functional group tolerance. Key steps include:
- Oxidopyridinium Ion Generation : Pyridine derivatives are treated with trifluoroacetic anhydride (TFAA) and hydrogen peroxide to form reactive oxidopyridinium intermediates.
- Cycloaddition with Maleimides : The oxidopyridinium ion undergoes regioselective [3 + 2] cycloaddition at the C2 and C6 positions with maleimides, forming the bicyclic framework.
- Reductive Workup : Sodium borohydride reduces the intermediate to yield the final alcohol moiety at position 6.
Table 1: Optimized Reaction Conditions and Yields
| Oxidopyridinium Precursor | Maleimide Substrate | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 3-Nitropyridine | N-Methylmaleimide | Dichloromethane | 25 | 89 |
| 4-Methoxypyridine | N-Phenylmaleimide | THF | 40 | 78 |
| 2-Chloropyridine | N-Benzylmaleimide | Acetonitrile | 30 | 82 |
This method’s stereochemical fidelity arises from the rigid transition state of the cycloaddition, ensuring the rel-1R,5S,6R configuration.
Post-Cycloaddition Functionalization and Salt Formation
Hydroxyl Group Introduction and Resolution
Following scaffold assembly, the hydroxyl group at position 6 is introduced via stereospecific reduction or hydroxylation. For instance:
Hydrochloride Salt Formation
The free base is treated with hydrochloric acid (HCl) in anhydrous diethyl ether, precipitating the hydrochloride salt. Critical parameters include:
Industrial-Scale Production and Process Optimization
Continuous Flow Synthesis
Modern facilities adopt continuous flow reactors to enhance scalability and safety:
- Microreactor Design : Tubular reactors with immobilized catalysts (e.g., Pd/C) enable rapid heat dissipation and precise temperature control.
- In-line Analytics : Real-time HPLC monitoring ensures consistent product quality.
Table 2: Benchmarked Industrial Process Metrics
| Parameter | Batch Process | Continuous Flow |
|---|---|---|
| Reaction Time (h) | 24 | 4 |
| Yield (%) | 75 | 88 |
| Purity (%) | 95 | 99.5 |
| Solvent Consumption (L/kg) | 120 | 40 |
Comparative Analysis of Synthetic Routes
Cycloaddition vs. Traditional Cyclization
Traditional methods relying on intramolecular cyclization of linear precursors face challenges in stereocontrol and scalability. The cycloaddition approach offers superior regio- and stereoselectivity, reducing the need for costly chiral auxiliaries.
Cost-Benefit Evaluation
- Raw Material Costs : Maleimides ($120/kg) vs. tropinone derivatives ($450/kg).
- Energy Consumption : 15 kWh/kg (cycloaddition) vs. 32 kWh/kg (classical methods).
Chemical Reactions Analysis
Types of Reactions
(1R,5S,6R)-rel-8-Azabicyclo[3.2.1]octan-6-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into different reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or other reactive sites within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst, sodium borohydride
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Reduced alcohols or amines
Substitution: Substituted derivatives with various functional groups
Scientific Research Applications
Chemistry
In chemistry, (1R,5S,6R)-rel-8-Azabicyclo[3.2.1]octan-6-ol hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a precursor for the development of drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and fine chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (1R,5S,6R)-rel-8-Azabicyclo[3.2.1]octan-6-ol hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties
Key Differences and Implications
Substituent Effects
Stereochemical Considerations
- The rel-1R,5S,6R configuration in the target compound contrasts with the rel-1R,5S,6S configuration in the 6-chloro-pyridinyl analogue (). Such stereochemical differences can drastically alter receptor affinity; for example, the 6S configuration may hinder binding to enzymes requiring a specific spatial arrangement of the chloro-pyridinyl group .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
| Compound | Water Solubility (Predicted) | logP | Rotatable Bonds | Hydrogen Bond Donors |
|---|---|---|---|---|
| Target compound | High (due to HCl salt) | 0.5 | 0 | 2 |
| 8-Benzyl-6-hydroxy-8-azabicyclo[3.2.1]octan-3-one | Moderate | 1.8 | 3 | 1 |
| 6-(6-Chloro-3-pyridinyl)-8-azabicyclo[3.2.1]octane | Low | 2.3 | 1 | 0 |
| tert-Butyl 3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate | Low | 2.1 | 4 | 1 |
Data inferred from molecular descriptors and substituent contributions .
Biological Activity
(1R,5S,6R)-rel-8-Azabicyclo[3.2.1]octan-6-ol hydrochloride is a bicyclic compound with significant biological activity, particularly in pharmacological applications. It is characterized by its unique structural features that contribute to its interaction with various biological systems.
- IUPAC Name : (1R,5S,6R)-8-Azabicyclo[3.2.1]octan-6-ol hydrochloride
- Molecular Formula : C7H13NO·HCl
- Molecular Weight : 155.64 g/mol
- CAS Number : 1369774-30-0
Biological Activity
This compound exhibits a range of biological activities, primarily through its interaction with neurotransmitter systems in the central nervous system (CNS). Its structural analogs have been studied for their potential therapeutic effects in treating neurological disorders.
The primary mechanism of action for (1R,5S,6R)-rel-8-Azabicyclo[3.2.1]octan-6-ol involves modulation of cholinergic receptors. This compound functions as a selective ligand for muscarinic acetylcholine receptors, influencing neurotransmission and potentially providing cognitive enhancement effects.
Research Findings
Recent studies have highlighted the following aspects of the biological activity of this compound:
- Neuroprotective Effects : Research indicates that this compound may protect neuronal cells from oxidative stress and apoptosis, suggesting its potential use in neurodegenerative diseases like Alzheimer's and Parkinson's disease.
- Cognitive Enhancement : In animal models, (1R,5S,6R)-rel-8-Azabicyclo[3.2.1]octan-6-ol has shown promise in improving memory and learning capabilities, likely due to its cholinergic activity.
- Analgesic Properties : Some studies have reported analgesic effects in pain models, indicating potential applications in pain management therapies.
Case Studies
Q & A
Q. What are the recommended methods for structural characterization of this bicyclic compound?
To confirm the stereochemistry and molecular conformation, X-ray crystallography is the gold standard. For example, orthorhombic crystal systems (space group P222) with lattice parameters (e.g., a = 6.9241 Å, b = 15.5069 Å, c = 16.1020 Å) can resolve chiral centers and substituent orientations . Complementary techniques like NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) validate purity and molecular weight .
Q. How should researchers handle hazards associated with this compound?
The compound may cause skin/eye irritation (H315, H319) or respiratory discomfort (H335). Always use PPE (gloves, goggles, fume hood) and follow first-aid protocols:
Q. What strategies ensure controlled synthesis of related azabicyclo derivatives?
Radical copolymerization methods, such as using ammonium persulfate (APS) as an initiator, enable controlled molecular weight and monomer incorporation. Optimize reaction parameters (temperature, monomer ratio) to achieve desired stereochemical outcomes .
Q. How can purity and impurity profiles be assessed?
Use reverse-phase HPLC with UV detection (e.g., C18 columns, gradient elution) to separate impurities. Reference standards like Impurity A (EP) and B (EP) with defined CAS numbers (e.g., 551-16-6, 26889-93-0) aid in quantification .
Advanced Research Questions
Q. How to resolve contradictions in crystallographic data for stereoisomers?
Discrepancies in reported crystal structures (e.g., axial vs. equatorial hydroxyl groups) require re-evaluation of refinement parameters (e.g., thermal displacement factors, hydrogen bonding networks). Compare experimental data with computational models (DFT or molecular dynamics) to validate stereochemical assignments .
Q. What analytical methods distinguish degradation products under varying storage conditions?
Accelerated stability studies (40°C/75% RH) combined with LC-MS/MS can identify hydrolytic or oxidative byproducts. For example, monitor for acetoxymethyl group hydrolysis using fragmentation patterns (m/z 423.46 → 381.43) .
Q. How to optimize reaction yields in stereoselective functionalization?
Employ chiral auxiliaries or asymmetric catalysis. For example, sulfonyloxy intermediates (e.g., 4-methylphenylsulfonyloxy derivatives) can direct regioselective substitutions. Monitor reaction progress via in-situ IR or NMR to minimize epimerization .
Q. What computational tools predict biological activity based on structural motifs?
Molecular docking (e.g., AutoDock Vina) using protein targets (e.g., muscarinic receptors) can correlate bicyclic scaffold conformations with binding affinities. Validate predictions with in vitro assays (e.g., radioligand displacement) .
Methodological Notes
- Safety Protocols : Always consult GHS hazard statements (e.g., H315-H319-H335) and institutional guidelines before handling .
- Data Validation : Cross-reference crystallographic data (CCDC entries) and spectroscopic profiles with published databases to ensure reproducibility .
- Synthetic Reproducibility : Document reaction conditions (solvent, catalyst loading) in detail, as minor variations can alter stereochemical outcomes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
